molecular formula C15H20N4O2S B12268398 1-[(3,5-Dimethoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

1-[(3,5-Dimethoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B12268398
M. Wt: 320.4 g/mol
InChI Key: HLEZFVKLZKUAIC-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a 1,2,5-thiadiazole group and a 3,5-dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps. One common method includes the reaction of 3,5-dimethoxybenzyl chloride with piperazine to form 1-(3,5-dimethoxybenzyl)piperazine. This intermediate is then reacted with 1,2,5-thiadiazole-3-carbonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(3,5-Dimethoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application, but it often involves the inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-Dimethoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
  • 1-[(3,5-Dimethoxyphenyl)methyl]-4-(1,2,4-triazol-3-yl)piperazine

Uniqueness

1-[(3,5-Dimethoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of both the 3,5-dimethoxyphenylmethyl and 1,2,5-thiadiazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N4O2S

Molecular Weight

320.4 g/mol

IUPAC Name

3-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole

InChI

InChI=1S/C15H20N4O2S/c1-20-13-7-12(8-14(9-13)21-2)11-18-3-5-19(6-4-18)15-10-16-22-17-15/h7-10H,3-6,11H2,1-2H3

InChI Key

HLEZFVKLZKUAIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)C3=NSN=C3)OC

Origin of Product

United States

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